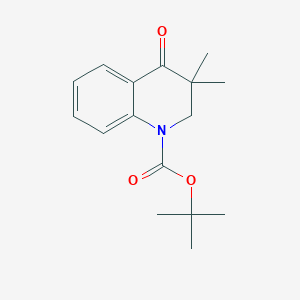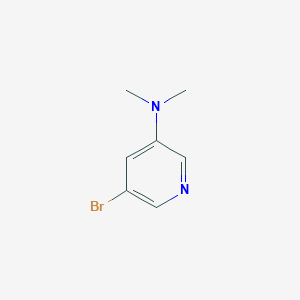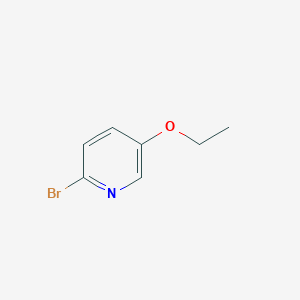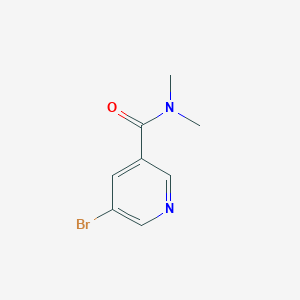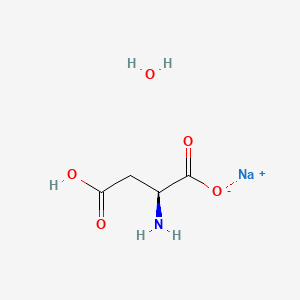
1-Boc-4-Hydroxy-4-formylpiperidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Synthese pharmakologisch aktiver Verbindungen
1-Boc-4-Hydroxy-4-formylpiperidin dient als Schlüsselzwischenprodukt bei der Synthese einer Vielzahl pharmakologisch aktiver Verbindungen. Seine Struktur ist entscheidend für die Entwicklung von Molekülen mit potenziellen therapeutischen Wirkungen, wie z. B. antivirale, antibakterielle und entzündungshemmende Mittel . Die Fähigkeit der Verbindung, verschiedene chemische Reaktionen einzugehen, macht sie zu einem vielseitigen Baustein für die Entwicklung neuer Medikamente.
Organische Synthese: Mitsunobu-Reaktion
In der organischen Synthese wird diese Verbindung in der Mitsunobu-Reaktion verwendet, einem Verfahren zur Umwandlung von Alkoholen in Ester, Ether oder andere Verbindungen . Diese Reaktion ist wichtig für die Herstellung komplexer organischer Moleküle mit hoher Reinheit, die häufig in der pharmazeutischen Forschung und Entwicklung benötigt werden.
Arzneimittelentwicklung: Inhibitoren und Agonisten
Der Piperidin-Rest ist ein häufiges Merkmal vieler Medikamente. This compound wird zur Synthese von Inhibitoren und Agonisten verwendet, die auf verschiedene Rezeptoren und Enzyme abzielen. So kann es beispielsweise zur Herstellung selektiver Agonisten für den IP (PGI2-Rezeptor) verwendet werden, der Auswirkungen auf die Behandlung von Herzkreislauferkrankungen hat .
Materialwissenschaften: Elektronische und biomedizinische Materialien
Die Derivate der Verbindung werden in der Materialwissenschaft auf ihre potenzielle Verwendung in elektronischen und biomedizinischen Materialien untersucht. Ihre einzigartigen chemischen Eigenschaften können zur Weiterentwicklung von Materialien mit spezifischen Funktionalitäten beitragen, wie z. B. verbesserte Leitfähigkeit oder Biokompatibilität.
Biochemie: Untersuchung biologischer Pfade
In der Biochemie wird this compound zur Untersuchung biologischer Pfade eingesetzt. Es kann zur Synthese von Analoga natürlicher Biomoleküle verwendet werden, was die Untersuchung von Enzym-Substrat-Wechselwirkungen und Stoffwechselprozessen unterstützt .
Wirkmechanismus
Target of Action
Compounds with a substituted 4-piperidinol core, such as 1-boc-4-hydroxy-4-formyl-piperidine, have been found to be potent antagonists of the human h3 receptor .
Mode of Action
It is known that the compound is used in the synthesis of n-heterocyclic alkyl ethers via the mitsunobu reaction . This suggests that it may interact with its targets through the formation of ether bonds.
Safety and Hazards
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Biochemische Analyse
Biochemical Properties
1-Boc-4-hydroxy-4-formyl-piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it is used in the synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction . The compound’s hydroxyl group can form hydrogen bonds with amino acid residues in enzymes, potentially altering their activity. Additionally, the formyl group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Temporal Effects in Laboratory Settings
The effects of 1-Boc-4-hydroxy-4-formyl-piperidine can change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to cumulative effects on cellular processes, such as sustained inhibition of specific enzymes or prolonged activation of signaling pathways.
Dosage Effects in Animal Models
The effects of 1-Boc-4-hydroxy-4-formyl-piperidine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, such as cellular apoptosis or necrosis .
Metabolic Pathways
1-Boc-4-hydroxy-4-formyl-piperidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion to other metabolites. For example, the compound can be oxidized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular nucleophiles, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 1-Boc-4-hydroxy-4-formyl-piperidine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s hydrophilic nature allows it to diffuse through aqueous environments, while its lipophilic groups enable it to partition into cellular membranes. This dual solubility facilitates its distribution within different cellular compartments .
Subcellular Localization
1-Boc-4-hydroxy-4-formyl-piperidine’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on enzyme activity and cellular metabolism .
Eigenschaften
IUPAC Name |
tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-4-11(15,8-13)5-7-12/h8,15H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSMZOYDABCDNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646529 |
Source


|
| Record name | tert-Butyl 4-formyl-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885523-44-4 |
Source


|
| Record name | tert-Butyl 4-formyl-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2,3'-Bipyridine]-3-carboxylic acid](/img/structure/B1292471.png)


